molecular formula C12H24N2O2 B2743413 tert-Butyl (2,2-dimethylpiperidin-4-yl)carbamate CAS No. 1785257-92-2

tert-Butyl (2,2-dimethylpiperidin-4-yl)carbamate

Cat. No.: B2743413
CAS No.: 1785257-92-2
M. Wt: 228.336
InChI Key: HMXRWSRIFNKWJC-UHFFFAOYSA-N
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Description

tert-Butyl (2,2-dimethylpiperidin-4-yl)carbamate is a chemical compound with the molecular formula C12H24N2O2 and a molecular weight of 228.33 g/mol . It is commonly used as a building block in organic synthesis and has applications in various fields of scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

tert-Butyl (2,2-dimethylpiperidin-4-yl)carbamate can be synthesized through the reaction of 2,2-dimethylpiperidine with tert-butyl chloroformate in the presence of a base such as triethylamine . The reaction typically occurs at room temperature and yields the desired product after purification.

Industrial Production Methods

Industrial production methods for this compound involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The compound is then purified using techniques such as recrystallization or chromatography .

Chemical Reactions Analysis

Types of Reactions

tert-Butyl (2,2-dimethylpiperidin-4-yl)carbamate undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

tert-Butyl (2,2-dimethylpiperidin-4-yl)carbamate has a wide range of applications in scientific research, including:

    Chemistry: Used as a building block in the synthesis of complex organic molecules.

    Biology: Employed in the study of enzyme inhibitors and receptor ligands.

    Medicine: Investigated for its potential use in drug development and as a pharmacological tool.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of tert-Butyl (2,2-dimethylpiperidin-4-yl)carbamate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can act as an inhibitor or modulator of these targets, affecting various biochemical pathways. The exact molecular targets and pathways involved depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

This compound is unique due to its specific combination of tert-butyl and piperidine moieties, which confer distinct chemical properties and reactivity. This makes it a valuable building block in organic synthesis and a versatile tool in scientific research .

Properties

IUPAC Name

tert-butyl N-(2,2-dimethylpiperidin-4-yl)carbamate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H24N2O2/c1-11(2,3)16-10(15)14-9-6-7-13-12(4,5)8-9/h9,13H,6-8H2,1-5H3,(H,14,15)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HMXRWSRIFNKWJC-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CC(CCN1)NC(=O)OC(C)(C)C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H24N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

228.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1785257-92-2
Record name tert-butyl N-(2,2-dimethylpiperidin-4-yl)carbamate
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